4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Overview
Description
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a piperidine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The resulting benzo[d]thiazole is then subjected to nucleophilic substitution reactions to introduce the piperidine moiety. The final step involves the coupling of the piperidine derivative with the trifluoromethyl-substituted phenyl group under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Shares the trifluoromethyl-phenyl group but has a benzo[d]imidazole core instead of benzo[d]thiazole.
4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: Contains a benzo[e][1,2]thiazine core with a trifluoromethylthio group.
Uniqueness
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the benzo[d]thiazole moiety, coupled with the trifluoromethyl-phenyl group and piperidine ring, makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a notable member of the piperidine class of compounds, characterized by its benzothiazole and trifluoromethyl substituents. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18F3N3O2S
- Molecular Weight : 433.43 g/mol
This compound features a benzothiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing benzothiazole and piperidine derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives act as inhibitors of inflammatory pathways, potentially useful in treating conditions like arthritis.
- Neuroprotective Properties : The modulation of neurotransmitter systems suggests potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | COX inhibition | |
Neuroprotective | Modulation of glutamate receptors |
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways related to pain and inflammation.
- Cytotoxicity in Cancer Cells : Studies have demonstrated that the compound can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have evaluated the biological activity of related compounds that provide insights into the potential effects of this specific compound.
Case Study 1: Anticancer Activity
A study published in PubMed Central examined a series of benzothiazole derivatives for their anticancer properties. Compounds showed IC50 values ranging from 0.64 µM to 29.67 µM against various cancer cell lines, indicating significant cytotoxicity . The presence of the trifluoromethyl group was noted to enhance activity.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar piperidine derivatives. It was found that these compounds significantly reduced inflammation in animal models by inhibiting COX enzymes .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)14-5-1-2-6-15(14)24-18(27)26-11-9-13(10-12-26)28-19-25-16-7-3-4-8-17(16)29-19/h1-8,13H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSIBHHCYHWPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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